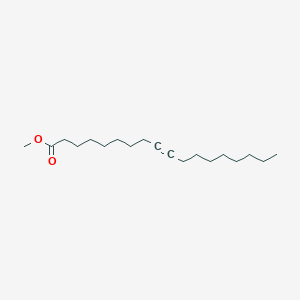
15-Methylhexadecanoic acid
Übersicht
Beschreibung
Vorbereitungsmethoden
Die industrielle Herstellung von 15-Methylpalmitinsäure beinhaltet oft die katalytische Hydrierung ungesättigter Fettsäuren, gefolgt von Methylierung. Der Prozess ist optimiert, um hohe Ausbeuten und Reinheit zu erzielen, wobei das Endprodukt durch Destillation oder Kristallisation gereinigt wird .
Chemische Reaktionsanalyse
Reaktionstypen
15-Methylpalmitinsäure unterliegt verschiedenen chemischen Reaktionen, darunter:
Oxidation: Sie kann oxidiert werden, um entsprechende Aldehyde und Ketone zu bilden.
Reduktion: Reduktionsreaktionen können sie in Alkohole umwandeln.
Substitution: Sie kann Substitutionsreaktionen eingehen, insbesondere an der Carboxylgruppe, um Ester und Amide zu bilden.
Häufige Reagenzien und Bedingungen
Oxidation: Häufige Oxidationsmittel umfassen Kaliumpermanganat und Chromtrioxid.
Reduktion: Reduktionsmittel wie Lithiumaluminiumhydrid und Natriumborhydrid werden verwendet.
Substitution: Reagenzien wie Thionylchlorid und Säurechloride werden für Veresterungs- und Amidierungsreaktionen eingesetzt.
Hauptprodukte, die gebildet werden
Oxidation: Aldehyde und Ketone.
Reduktion: Alkohole.
Substitution: Ester und Amide.
Wissenschaftliche Forschungsanwendungen
15-Methylpalmitinsäure hat mehrere wissenschaftliche Forschungsanwendungen:
Chemie: Sie wird als Referenzstandard in der Chromatographie zur Analyse von Fettsäuren verwendet.
Biologie: Sie dient als biochemisches Reagenz in Studien zum Lipidstoffwechsel und zur Fettsäurebiosynthese.
Industrie: Sie wird bei der Herstellung von Biodiesel und als Additiv in Schmierstoffen und Kosmetika verwendet.
Wirkmechanismus
Der Mechanismus, durch den 15-Methylpalmitinsäure ihre Wirkung entfaltet, beinhaltet ihre Einlagerung in Zellmembranen, wo sie die Membranfluidität und -funktion beeinflusst. Sie kann auch enzymatischen Umwandlungen unterliegen, um bioaktive Lipide zu bilden, die an Signalwegen beteiligt sind. Beispielsweise kann sie in Palmitoylethanolamid umgewandelt werden, das entzündungshemmende Eigenschaften hat .
Analyse Chemischer Reaktionen
Types of Reactions
15-methyl Palmitic Acid undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding aldehydes and ketones.
Reduction: Reduction reactions can convert it into alcohols.
Substitution: It can undergo substitution reactions, particularly at the carboxyl group, to form esters and amides.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like thionyl chloride and acyl chlorides are employed for esterification and amidation reactions.
Major Products Formed
Oxidation: Aldehydes and ketones.
Reduction: Alcohols.
Substitution: Esters and amides.
Wissenschaftliche Forschungsanwendungen
15-methyl Palmitic Acid has several scientific research applications:
Chemistry: It is used as a reference standard in chromatography for the analysis of fatty acids.
Biology: It serves as a biochemical reagent in studies involving lipid metabolism and fatty acid biosynthesis.
Industry: It is used in the production of biodiesel and as an additive in lubricants and cosmetics.
Wirkmechanismus
The mechanism by which 15-methyl Palmitic Acid exerts its effects involves its incorporation into cellular membranes, where it influences membrane fluidity and function. It can also undergo enzymatic transformations to form bioactive lipids that participate in signaling pathways. For example, it can be converted into palmitoylethanolamide, which has anti-inflammatory properties .
Vergleich Mit ähnlichen Verbindungen
15-Methylpalmitinsäure ähnelt anderen methylierten Fettsäuren wie:
- 14-Methylhexadecansäure
- 12-Methyltetradecansäure
- Methylpalmitat
- Isopalmitinsäure
- Isostearinsäure
Einzigartigkeit
Was 15-Methylpalmitinsäure auszeichnet, ist ihre spezifische Methylierung am 15. Kohlenstoffatom, die ihre physikalischen und chemischen Eigenschaften beeinflussen kann und sie in Bezug auf Reaktivität und biologische Aktivität einzigartig macht .
Eigenschaften
IUPAC Name |
15-methylhexadecanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H34O2/c1-16(2)14-12-10-8-6-4-3-5-7-9-11-13-15-17(18)19/h16H,3-15H2,1-2H3,(H,18,19) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IIUXHTGBZYEGHI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCCCCCCCCCCCCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H34O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60166853 | |
| Record name | Hexadecanoic acid, 15-methyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60166853 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
270.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1603-03-8 | |
| Record name | 15-Methylhexadecanoic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1603-03-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Hexadecanoic acid, 15-methyl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001603038 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Hexadecanoic acid, 15-methyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60166853 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 15-Methylhexadecanoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | HEXADECANOIC ACID, 15-METHYL- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Z8I04ZY2JB | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![6-Chloro-1,2-dihydro-2-oxospiro[4H-3,1-benzoxazin-4,4'-piperidine]](/img/structure/B73135.png)


![Methyl 2,6-bis[(2,2,2-trifluoroacetyl)amino]hexanoate](/img/structure/B73145.png)






